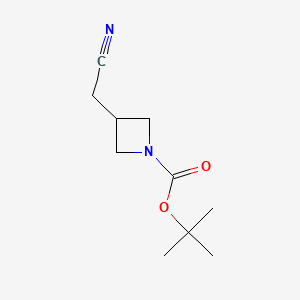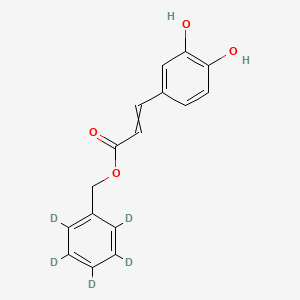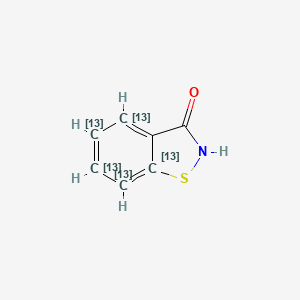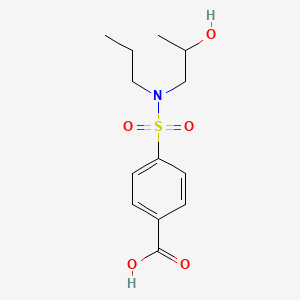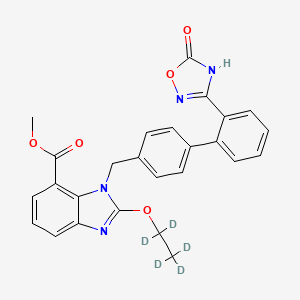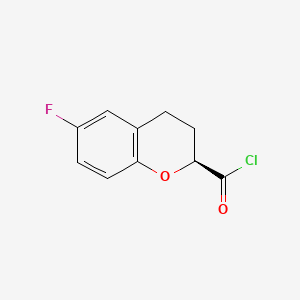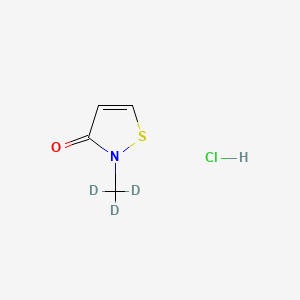
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether is a complex organic compound with the molecular formula C40H41NO4 . This compound is characterized by its intricate structure, which includes 40 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Applications De Recherche Scientifique
2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(1-Phenylethyl) Nor Reticuline Dibenzyl Ether include:
Reticuline: A precursor in the biosynthesis of many alkaloids.
Norreticuline: A related compound with similar structural features.
Dibenzyl Ether: A simpler ether compound with two benzyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
1391052-86-0 |
|---|---|
Formule moléculaire |
C40H41NO4 |
Poids moléculaire |
599.771 |
Nom IUPAC |
(1S)-6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-[(1S)-1-phenylethyl]-7-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C40H41NO4/c1-29(33-17-11-6-12-18-33)41-22-21-34-25-38(43-3)40(45-28-31-15-9-5-10-16-31)26-35(34)36(41)23-32-19-20-37(42-2)39(24-32)44-27-30-13-7-4-8-14-30/h4-20,24-26,29,36H,21-23,27-28H2,1-3H3/t29-,36-/m0/s1 |
Clé InChI |
XXQBJXJDEBHWJP-IVUOSGLUSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC |
Synonymes |
(1S)-1,2,3,4-Tetrahydro-1-[(3-benzyloxy-4-methoxyphenyl)methyl]-7-benzyloxy-6-methoxy-2-phenylethyl-isoquinoline; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


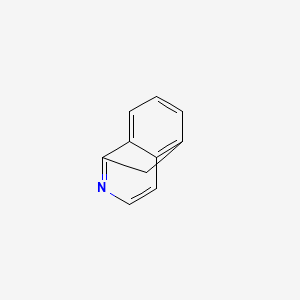
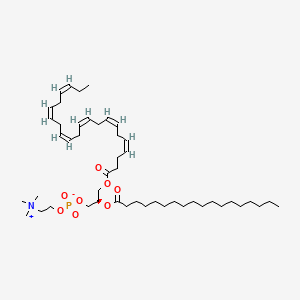
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)
